An In-depth Technical Guide to N-(4-Nitrophenyl)formamide (CAS: 16135-31-2)
An In-depth Technical Guide to N-(4-Nitrophenyl)formamide (CAS: 16135-31-2)
Prepared by: Gemini, Senior Application Scientist
Abstract
N-(4-Nitrophenyl)formamide is a pivotal chemical intermediate characterized by its nitro-substituted aromatic ring and a formamide group. This structure imparts a unique reactivity profile, making it a valuable building block in the synthesis of a range of more complex molecules, particularly within the pharmaceutical and materials science sectors. The presence of the electron-withdrawing nitro group significantly influences the chemistry of the aromatic ring and the amide functionality. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, robust synthesis and purification protocols, in-depth spectroscopic characterization, reactivity, potential applications, and essential safety protocols. The methodologies described herein are designed to be self-validating, ensuring reproducibility and integrity in experimental outcomes.
Physicochemical and Structural Characteristics
N-(4-Nitrophenyl)formamide, also known as 4'-Nitroformanilide or p-Nitroformanilide, is a stable, solid organic compound.[1][2] Its core structure consists of a benzene ring substituted with a nitro group at the para position relative to a formamide group.
Table 1: Physicochemical Properties of N-(4-Nitrophenyl)formamide
| Property | Value | Source(s) |
| CAS Number | 16135-31-2 | [2][3] |
| Molecular Formula | C₇H₆N₂O₃ | [] |
| Molecular Weight | 166.13 g/mol | [3][] |
| Appearance | Solid | [3] |
| Melting Point | 196-200 °C | [1][3] |
| Boiling Point | 395.4 °C at 760 mmHg | [1] |
| Density | 1.407 g/cm³ | [1] |
| Flash Point | 193 °C | [1] |
| IUPAC Name | N-(4-nitrophenyl)formamide | [2] |
| SMILES | C1=CC(=CC=C1NC=O)[O-] | [2] |
| InChI Key | ZTCQFVRINYOPOH-UHFFFAOYSA-N | [3] |
Synthesis and Purification: A Validated Protocol
The synthesis of N-(4-Nitrophenyl)formamide is most commonly and efficiently achieved through the formylation of p-nitroaniline. This reaction is straightforward and provides a high yield of the desired product. The causality behind this choice of pathway is the ready availability and lower cost of the starting material, p-nitroaniline, compared to the alternative of nitrating formanilide, which can lead to isomeric impurities and requires harsher conditions.
Synthesis Protocol: Formylation of p-Nitroaniline
This protocol describes the synthesis using a mixture of formic acid and acetic anhydride, which generates the formylating agent in situ.
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-nitroaniline (13.8 g, 0.1 mol).
-
To this, add 98% formic acid (60 mL). Stir the mixture until the p-nitroaniline is mostly dissolved. Some gentle warming may be required.
Step 2: Addition of Acetic Anhydride
-
While stirring, slowly add acetic anhydride (12 mL, approx. 0.12 mol) to the flask. The addition should be done dropwise, as the reaction is exothermic. The acetic anhydride reacts with formic acid to form the more potent formylating agent, formic anhydride.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) for 2-3 hours.
Step 3: Reaction Monitoring and Work-up
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The product, N-(4-Nitrophenyl)formamide, will have a different Rf value than the starting p-nitroaniline.
-
After the reaction is complete, cool the mixture to room temperature and then pour it slowly into 400 mL of ice-cold water while stirring vigorously.
-
A yellow precipitate of N-(4-Nitrophenyl)formamide will form.
Step 4: Isolation and Purification
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product thoroughly with cold water (3 x 50 mL) to remove any residual acid.
-
Purify the crude solid by recrystallization from ethanol or an ethanol/water mixture to yield a pale yellow crystalline solid.
-
Dry the purified product in a vacuum oven at 60-70 °C.
Step 5: Validation
-
Confirm the identity and purity of the final product by measuring its melting point (expected: 196-200 °C) and acquiring spectroscopic data (NMR, IR) as detailed in Section 3.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and validation of N-(4-Nitrophenyl)formamide.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure. The following data are predicted based on the known effects of the functional groups present.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. The intensity of IR signals depends on the change in the bond dipole moment during vibration.[5]
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |
| 3300-3500 | N-H | Amide N-H stretch, typically a sharp peak. |
| ~3100 | C-H | Aromatic C-H stretch. |
| ~1680 | C=O | Amide I band (carbonyl stretch), strong and sharp. |
| 1590, 1490 | C=C | Aromatic ring C=C stretching. |
| 1520, 1340 | N-O | Asymmetric and symmetric NO₂ stretching, respectively. Both are very strong. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
Table 3: Predicted ¹H-NMR Spectral Data (in CDCl₃ or DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 (DMSO-d₆) | Singlet (broad) | 1H | NH | Amide proton, often broad due to quadrupole coupling and exchange. |
| ~8.5 (DMSO-d₆) | Singlet | 1H | CH O | Formyl proton, deshielded by the adjacent carbonyl group. |
| ~8.2 | Doublet (d) | 2H | Ar-H | Protons ortho to the NO₂ group, strongly deshielded. |
| ~7.8 | Doublet (d) | 2H | Ar-H | Protons ortho to the NHCHO group. |
Table 4: Predicted ¹³C-NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C =O | Formyl carbon, characteristic chemical shift for an amide carbonyl. |
| ~146 | Ar-C -NH | Aromatic carbon attached to the nitrogen. |
| ~144 | Ar-C -NO₂ | Aromatic carbon attached to the nitro group. |
| ~125 | Ar-C H | Aromatic carbons ortho to the nitro group. |
| ~118 | Ar-C H | Aromatic carbons ortho to the formamide group. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 166.13.
-
Key Fragments: Expect to see fragments corresponding to the loss of the formyl group (-CHO), the nitro group (-NO₂), and other characteristic cleavages of the aromatic ring.
Reactivity and Mechanistic Insights
The chemical behavior of N-(4-Nitrophenyl)formamide is dictated by its three key components: the aromatic ring, the nitro group, and the formamide linkage.
-
Nitro Group: The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. It also provides a reactive site for reduction. Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., with Sn/HCl) will readily convert the nitro group to an amine (NH₂), yielding N-(4-aminophenyl)formamide. This transformation is a cornerstone of its utility as an intermediate.
-
Formamide Group: The amide bond is stable but can be hydrolyzed under acidic or basic conditions to yield p-nitroaniline and formic acid. The nitrogen lone pair is delocalized into the carbonyl, reducing its basicity compared to an amine.
-
Aromatic Ring: Due to the strong deactivating effect of the nitro group, electrophilic substitution reactions are difficult and would require harsh conditions, directing incoming electrophiles to the positions meta to the nitro group (ortho to the formamide group).
Applications in Research and Drug Development
N-(4-Nitrophenyl)formamide serves primarily as a synthetic intermediate. Its value lies in the strategic placement of the nitro and formamide groups, which can be selectively modified.
-
Precursor to Pharmaceuticals: The nitroarene moiety is present in numerous bioactive molecules and approved drugs.[6] For instance, reduction of the nitro group in N-(4-Nitrophenyl)formamide yields N-(4-aminophenyl)formamide, a key precursor for building more complex structures, including potential anti-inflammatory agents or other targeted therapeutics. Nimesulide, a selective COX-2 inhibitor, is an example of a drug featuring a nitrophenyl group, highlighting the importance of such scaffolds in medicinal chemistry.[6]
-
Building Block for Dyes and Polymers: The chromophoric nature of the nitrophenyl system makes it a potential precursor in the synthesis of azo dyes after reduction of the nitro group and subsequent diazotization.
-
Material Science: The rigid, polar structure of the molecule could be incorporated into polymers or organic materials to modulate properties such as thermal stability and solvent resistance.[7]
Analytical Methodologies
For quality control, reaction monitoring, and stability testing, a reliable analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its precision and sensitivity.[8][9]
Protocol: HPLC Method for Purity Assessment
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., ~320 nm), determined by a UV-Vis scan.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 10-50 µg/mL).
-
Quantification: Purity can be determined by area percent calculation, assuming all impurities have a similar response factor at the chosen wavelength. For precise quantification, a calibration curve should be generated using a certified reference standard.
Analytical Workflow Diagram
Caption: Standard workflow for the analytical determination of N-(4-Nitrophenyl)formamide.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. N-(4-Nitrophenyl)formamide is classified as a hazardous substance.
-
Hazard Classification: May cause sensitization by inhalation and skin contact. It is assigned the hazard symbol Xn (Harmful).
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] Use a dust mask or work in a well-ventilated fume hood to avoid inhalation of the solid powder.[3][10]
-
Handling: Avoid contact with skin, eyes, and clothing.[11][12] Avoid generating dust.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Keep away from strong oxidizing agents.[11]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.[10]
Conclusion
N-(4-Nitrophenyl)formamide (CAS 16135-31-2) is a chemical of significant interest due to its versatile reactivity and role as a precursor in organic synthesis. Its well-defined structure allows for selective transformations of the nitro and formamide groups, providing access to a wide array of more complex molecules relevant to the pharmaceutical and chemical industries. This guide has provided a detailed framework covering its synthesis, characterization, reactivity, and handling. The protocols and data presented herein are grounded in established chemical principles, offering researchers a reliable and comprehensive resource to support their work with this important compound.
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